

The CRAC Channel Inhibitor-1: A Technical Guide for Cancer Research

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Compound of Interest

Compound Name: CRAC channel inhibitor-1

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This in-depth technical guide explores the utility of Calcium Release-Activated Calcium (CRAC) channel inhibitors, with a specific focus on "**CRAC channel inhibitor-1**," as powerful tools in cancer research. Dysregulation of calcium (Ca^{2+}) signaling is increasingly recognized as a hallmark of cancer, contributing to processes such as proliferation, migration, and resistance to apoptosis. CRAC channels, as key regulators of Ca^{2+} influx, have emerged as promising therapeutic targets. This document provides a comprehensive overview of the mechanism of action, experimental protocols, and relevant signaling pathways associated with CRAC channel inhibition in cancer.

The CRAC Channel: A Gateway for Cancer Cell Signaling

The CRAC channel is a highly selective calcium channel primarily composed of two key proteins: the stromal interaction molecule (STIM) in the endoplasmic reticulum (ER) and the Orai protein in the plasma membrane.^{[1][2]} The canonical activation of the CRAC channel, a process known as store-operated calcium entry (SOCE), is initiated by the depletion of Ca^{2+} from the ER.^[1] This depletion is sensed by STIM proteins, which then translocate and cluster at ER-plasma membrane junctions, where they interact with and activate Orai channels, leading to a sustained influx of extracellular Ca^{2+} .^{[2][3]}

This influx of Ca^{2+} acts as a crucial second messenger, activating a cascade of downstream signaling pathways that are pivotal for cancer cell pathophysiology, including proliferation, survival, and metastasis.[1]

CRAC Channel Inhibitor-1 (Compound 55)

"CRAC channel inhibitor-1" is a specific small molecule inhibitor of the Orai1 protein component of the CRAC channel.[4] It is also referred to as "compound 55" in scientific literature.[4] Its chemical structure represents a novel chemotype for targeting CRAC channels.[5]

Chemical Structure of **CRAC channel inhibitor-1** (Compound 55):

- Canonical SMILES:c1ccc(cc1)C(C)NC(=O)Nc2ccc(cc2)C(F)(F)F
- InChI:InChI=1S/C17H17F3N2O/c1-11(12-5-3-2-4-6-12)21-16(23)22-14-9-7-13(8-10-14)17(18,19)20/h2-11H,1H3
- InChIKey:QWSDCSONRPLTCM-UHFFFAOYSA-N

This compound serves as a valuable tool for dissecting the role of CRAC channels in cancer biology and as a lead compound for the development of more potent and selective inhibitors.

Quantitative Data: Potency of CRAC Channel Inhibitors in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC_{50}) values of **CRAC channel inhibitor-1** and other commonly used CRAC channel inhibitors against various cancer cell lines. These values highlight the differential sensitivity of cancer cells to CRAC channel blockade and provide a basis for selecting appropriate inhibitors and concentrations for experimental studies.

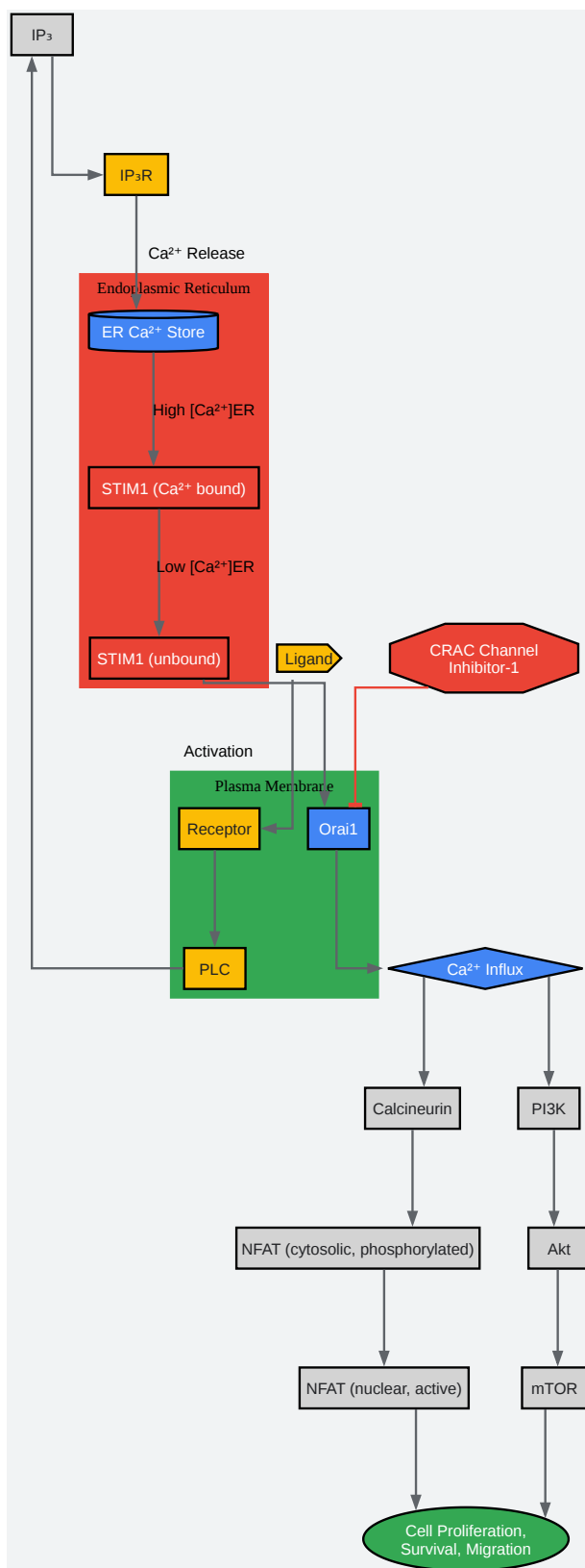
Inhibitor	Cancer Cell Line	Cancer Type	IC ₅₀ (μM)	Assay	Reference
CRAC channel inhibitor-1 (Compound 55)	Jurkat	Leukemia	~1	IL-2 Production	[6]
RP4010	L3.6pl	Pancreatic Ductal Adenocarcinoma	~1	MTT	[7]
RP4010	MiaPaCa-2	Pancreatic Ductal Adenocarcinoma	~10	MTT	[7]
RP4010	BxPC-3	Pancreatic Ductal Adenocarcinoma	~26	MTT	[7]
Synta66	RBL cells	Rat Basophilic Leukemia	1.4	ICRAC	[8]
SKF-96365	Jurkat	Leukemia	12	ICRAC	[8]
SKF-96365	K510	Esophageal Squamous Cell Carcinoma	5.58	CCK-8	[9]
SKF-96365	K30	Esophageal Squamous Cell Carcinoma	31.52	CCK-8	[9]

SKF-96365	EC9706	Esophageal Squamous Cell Carcinoma	23.78	CCK-8	[9]
Carboxyamido triazole (CAI)	HEK293	Human Embryonic Kidney	~0.5	ICRAC	[8]
GSK-5498A	HEK293 (STIM1/ORAI 1)	Human Embryonic Kidney	~1	ICRAC	[8]
RO2959	RBL-2H3 cells	Rat Basophilic Leukemia	~0.4	ICRAC	[6]

Signaling Pathways and Visualizations

Inhibition of CRAC channels disrupts key signaling pathways that drive cancer progression. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a general experimental workflow for evaluating CRAC channel inhibitors.

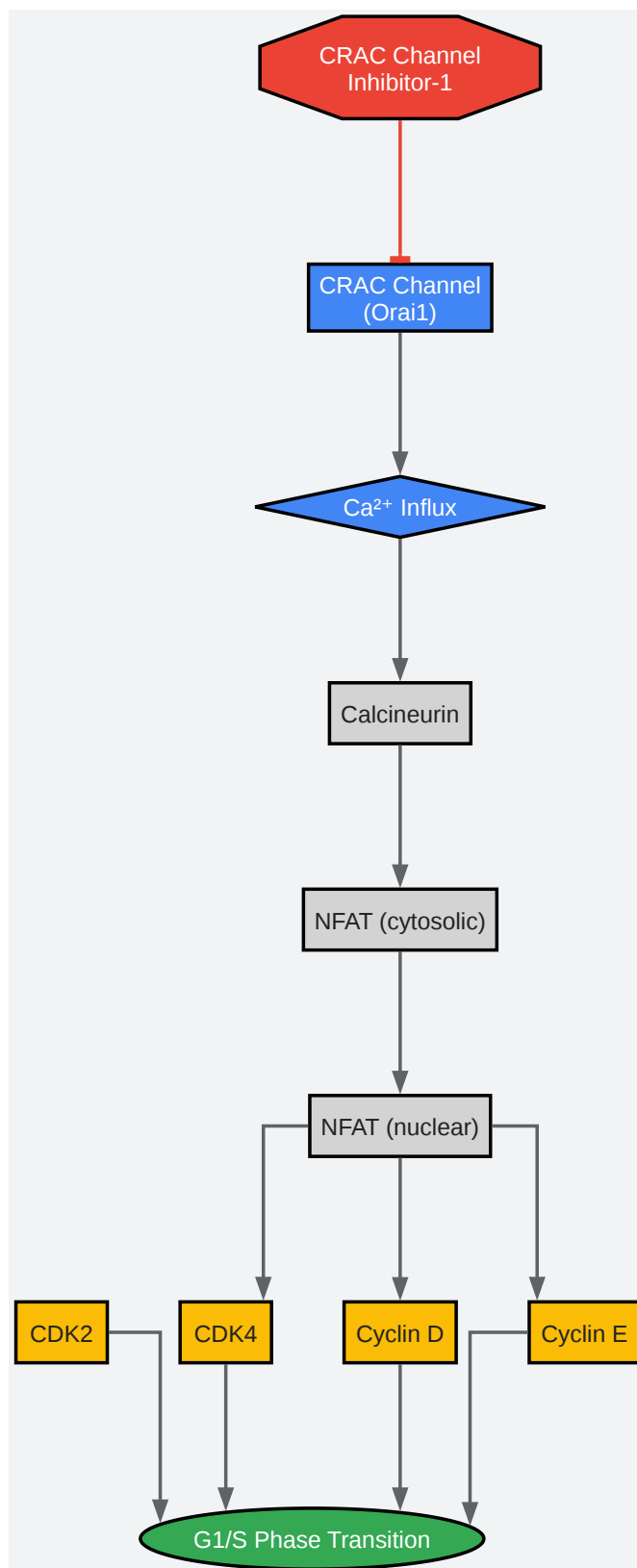
CRAC Channel Activation and Downstream Signaling



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CRAC Channel Activation and Downstream Signaling Pathways.

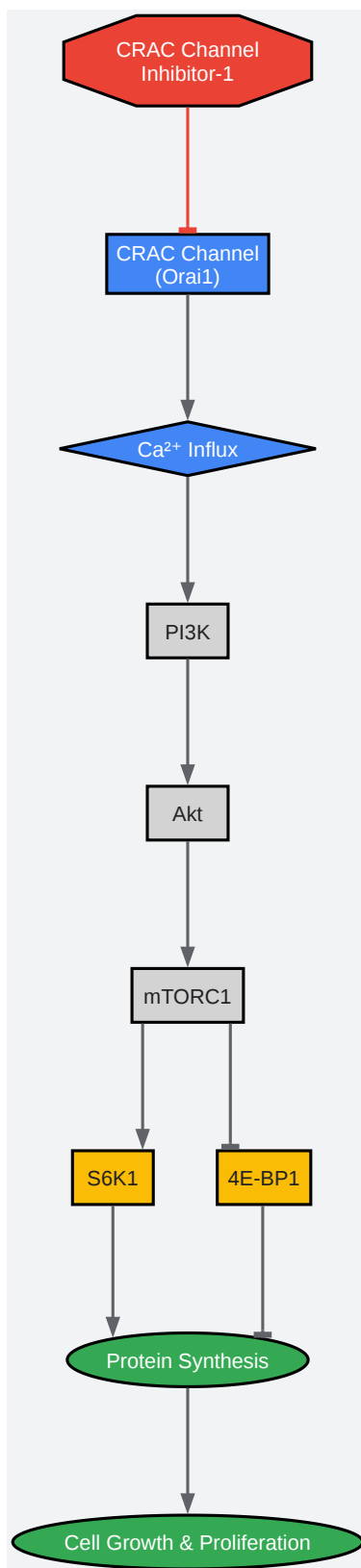
NFAT-Mediated Regulation of the Cell Cycle

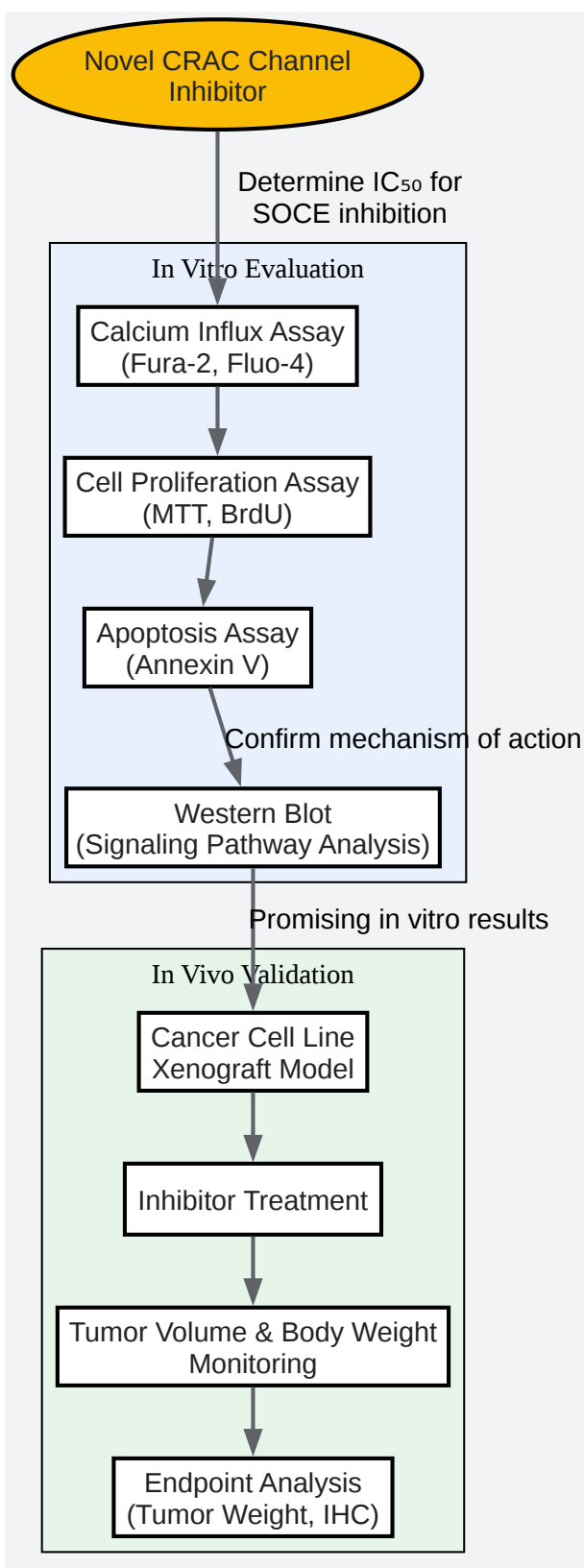


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NFAT-mediated cell cycle regulation downstream of CRAC channels.

PI3K/Akt/mTOR Signaling Pathway





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